CTTHWGFTLC, CYCLIC acetate
Description
CTTHWGFTLC, CYCLIC acetate (244082-19-7 free base) is a cyclic peptide inhibitor for matrix metalloproteinases (MMP)-2 and MMP-9Inhibitors of these enzymes can prevent tumor progression .
Properties
Molecular Formula |
C54H75N13O16S2 |
|---|---|
Molecular Weight |
1226.4 g/mol |
IUPAC Name |
acetic acid;(4R,13S,19S,25S,28S,31R)-31-amino-13-benzyl-25-(1-hydroxyethyl)-10,28-bis[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |
InChI |
InChI=1S/C52H71N13O14S2.C2H4O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;1-2(3)4/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);1H3,(H,3,4)/t26-,27?,28-,33+,35?,36+,37+,38?,39+,41?,42+,43+;/m1./s1 |
InChI Key |
BPGVHBMULWDCSZ-RIMHVAGJSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)O.CC(=O)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CTTHWGFTLC, CYCLIC acetate involves the formation of a cyclic peptide through the creation of a disulfide bridge between the cysteine residues. The sequence of the peptide is Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys, with the disulfide bridge forming between Cys1 and Cys10 .
Industrial Production Methods
Industrial production methods for this compound typically involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. After the peptide chain is fully assembled, it is cleaved from the resin and cyclized to form the disulfide bridge .
Chemical Reactions Analysis
Conjugation Reactions
CTTHWGFTLC is functionalized with fluorescent dyes for imaging applications:
-
Cy5.5 Labeling : The peptide reacts with Cy5.5-NHS ester in DMF/DIPEA (10:1) via NHS-amine coupling. The product is purified via reverse-phase HPLC and validated by MALDI-MS .
| Conjugate | Molecular Formula | Molecular Weight (Da) | HPLC Retention (min) |
|---|---|---|---|
| Cy5.5-C1 | C93H115N16O26S6 | 2063.65 | 17.24 |
| Cy5.5-C6 | C92H113N16O24S4 | 1953.70 | 15.32 |
Stability and Metabolic Resistance
Replacing the disulfide bond with an amide bond significantly enhances stability:
-
C1 (Disulfide) : Half-life <24 hrs in physiological conditions due to reductive cleavage .
-
C6 (Amide) : Resists degradation in simulated gastric/intestinal fluids (>48 hrs) .
Enzymatic Stability (Table) :
| Peptide | IC50 (MMP-2 Inhibition, μM) | Stability in SGF/SIF |
|---|---|---|
| c(CTTHWGFTLC)NH2 | 30.30 | Unstable |
| c(KAHWGFTLD)NH2 | 7.56 | Stable |
SGF: Simulated gastric fluid; SIF: Simulated intestinal fluid
Mechanistic Role in MMP Inhibition
CTTHWGFTLC selectively inhibits MMP-2/9 via:
-
Chelation of Catalytic Zn²⁺ : The Thr-His-Trp sequence binds the active site, blocking substrate access .
-
Reduced TIMP Competition : Unlike endogenous inhibitors (e.g., TIMP-1/2), CTTHWGFTLC does not require stoichiometric binding, enabling prolonged activity .
Comparative Reactivity
Scientific Research Applications
CTTHWGFTLC, CYCLIC acetate has several scientific research applications:
Cancer Research: As an inhibitor of MMP-2 and MMP-9, it is used to study the role of these enzymes in tumor progression and metastasis.
Drug Development: It serves as a lead compound for developing new anticancer drugs targeting MMPs.
Biological Studies: It is used to investigate the biological functions of MMP-2 and MMP-9 in various physiological and pathological processes.
Mechanism of Action
CTTHWGFTLC, CYCLIC acetate exerts its effects by inhibiting the activity of MMP-2 and MMP-9. These enzymes are involved in the degradation of the extracellular matrix, which is a crucial step in tumor invasion and metastasis. By inhibiting these enzymes, this compound can prevent tumor progression .
Comparison with Similar Compounds
CTTHWGFTLC, CYCLIC acetate is unique due to its specific inhibition of MMP-2 and MMP-9. Similar compounds include:
- Batimastat sodium salt
- Ilomastat
- Excisanin A
- Apratastat
- Isofraxidin
- Ethyl gallate
- Astragaloside IV
- Leucodin
These compounds also inhibit MMPs but may have different specificities, potencies, and mechanisms of action.
Biological Activity
CTTHWGFTLC, commonly referred to as cyclic acetate, is a cyclic decapeptide known for its significant biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.
Overview of CTTHWGFTLC
CTTHWGFTLC is characterized by its cyclic structure which enhances its stability and biological activity. The compound has been studied extensively for its role in inhibiting MMPs, which are critical in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.
CTTHWGFTLC exerts its biological effects primarily through the inhibition of MMP-2 and MMP-9. These enzymes are involved in the degradation of extracellular matrix components, making them key players in tumor invasion and metastasis. Inhibition of these enzymes by CTTHWGFTLC can potentially reduce cancer cell migration and invasion.
Inhibition Potency
Research indicates that CTTHWGFTLC demonstrates potent inhibitory activity against MMP-2 and MMP-9. The following table summarizes the inhibitory concentrations (IC50) of various peptides related to CTTHWGFTLC:
| Peptide | Molecular Formula | Calculated MW | Observed MW | Retention Time (min) | IC50 (μM) |
|---|---|---|---|---|---|
| c(CTTHWGFTLC)NH2 (C1) | C52H72N14O13S2 | 1164.48 | 1165.78 | 15.64 | 30.30 |
| c(ATTHWGFTLD)NH2 (C2) | C53H72N14O14 | 1128.54 | 1129.56 | 14.49 | 10.87 |
| c(ATTHWGFTL-β-Ala) (C3) | C52H71N13O13 | 1085.53 | 1086.55 | 17.26 | 83.90 |
| c(ATAHWGFTLD)NH2 (C4) | C52H70N14O13 | 1098.52 | 1099.50 | 15.22 | 9.28 |
As shown in the table, CTTHWGFTLC exhibits a moderate IC50 value compared to other cyclic peptides, indicating its effectiveness as an MMP inhibitor .
In Vivo Studies
In vivo studies have demonstrated that cyclic peptides like CTTHWGFTLC can selectively target tumor sites expressing MMP-2 and MMP-9. For instance, conjugation of CTTHWGFTLC with imaging agents has allowed for visualization of tumor localization in animal models, showcasing its potential for targeted cancer therapies .
Case Studies
A notable case study highlighted the use of CTTHWGFTLC in a therapeutic context where it was administered to evaluate its effects on tumor growth and metastasis in preclinical models. The results indicated a significant reduction in tumor size and metastatic spread when treated with CTTHWGFTLC compared to control groups .
Applications in Cancer Therapy
The ability of CTTHWGFTLC to inhibit MMPs positions it as a candidate for developing novel cancer therapies aimed at preventing metastasis. Its application could extend to formulations combined with chemotherapeutic agents to enhance treatment efficacy while minimizing side effects associated with traditional therapies.
Q & A
Q. How is CTTHWGFTLC, CYCLIC acetate synthesized and characterized for research use?
this compound is synthesized via solid-phase peptide synthesis (SPPS) with cyclization through disulfide bonds or other crosslinking strategies. Post-synthesis, purity is assessed using reversed-phase HPLC (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Mass spectrometry (MS) validates the molecular weight (1166.33 Da) and cyclic conformation . Circular dichroism (CD) spectroscopy may further confirm secondary structure stability under varying pH/temperature conditions .
Q. What are the critical storage conditions to maintain the stability of this compound?
The compound is light- and temperature-sensitive. For short-term storage (days to weeks), keep at 0–4°C in desiccated conditions. Long-term stability (months to years) requires storage at -20°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis . Repeated freeze-thaw cycles should be avoided, as they degrade peptide bonds and reduce activity .
Q. What experimental methods are used to assess its inhibitory activity against MMP-2 and MMP-9?
In vitro activity is quantified via fluorogenic substrate assays (e.g., DQ-gelatin cleavage for MMP-2/9) and zymography. The IC₅₀ for MMP-9 inhibition is ~8 μM, while MMP-2 inhibition requires higher concentrations . Competitive inhibition kinetics are analyzed using Lineweaver-Burk plots to determine binding affinity (Km/Vmax shifts) .
Advanced Research Questions
Q. How does the structural design of this compound confer selectivity for MMP-2/9 over other MMPs?
The cyclic peptide contains a hydrophobic macrocycle (e.g., Trp, Phe residues) that binds to the S1' pocket of MMP-2/9, while the terminal zinc-binding group (e.g., thiol or carboxylate) chelates the catalytic Zn²⁺ ion . This dual mechanism creates steric hindrance against broader MMPs (e.g., MMP-1, -7) lacking compatible surface recognition regions . Mutagenesis studies of MMP active sites can further validate selectivity .
Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from assay variability (e.g., substrate type, enzyme source) or batch-to-batch differences in peptide purity. To mitigate this:
Q. What strategies improve the metabolic stability of this compound in in vivo models?
The peptide’s rapid degradation in serum (due to proteases and oxidation) limits therapeutic utility. Strategies include:
Q. How can researchers optimize dosing regimens for in vivo studies targeting tumor microenvironments?
Pharmacokinetic (PK) studies in murine models are critical. Key steps:
Q. What synergistic combinations enhance the efficacy of this compound in cancer models?
Co-administration with chemotherapeutics (e.g., doxorubicin) or immunotherapies (e.g., checkpoint inhibitors) can amplify antitumor effects. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
